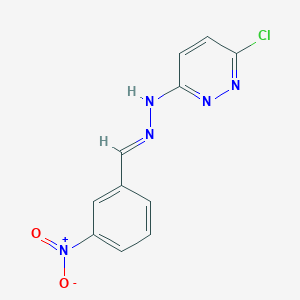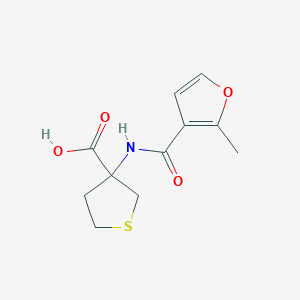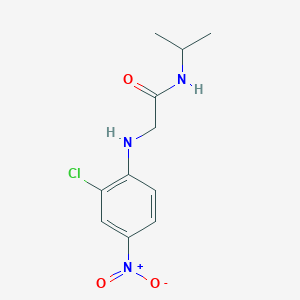
Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone is an organic compound that combines the structural elements of benzaldehyde, nitrobenzene, and chloropyridazine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone typically involves the reaction of 3-nitrobenzaldehyde with 6-chloropyridazine hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving 3-nitrobenzaldehyde in an appropriate solvent such as ethanol.
- Adding 6-chloropyridazine hydrazine to the solution.
- Stirring the mixture at a specific temperature, usually around room temperature, for several hours.
- Isolating the product by filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the chloropyridazine site.
科学的研究の応用
Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group and chloropyridazine moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
3-Nitrobenzaldehyde: Shares the nitrobenzaldehyde structure but lacks the chloropyridazine moiety.
6-Chloropyridazine: Contains the chloropyridazine structure but lacks the nitrobenzaldehyde component.
Benzaldehyde: A simpler structure without the nitro or chloropyridazine groups.
Uniqueness
Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of both the nitro group and chloropyridazine moiety allows for diverse applications and interactions that are not possible with simpler compounds.
特性
分子式 |
C11H8ClN5O2 |
|---|---|
分子量 |
277.66 g/mol |
IUPAC名 |
6-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C11H8ClN5O2/c12-10-4-5-11(16-14-10)15-13-7-8-2-1-3-9(6-8)17(18)19/h1-7H,(H,15,16)/b13-7+ |
InChIキー |
ATYRSERUSOMCNR-NTUHNPAUSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NN=C(C=C2)Cl |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B14914681.png)







![4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B14914725.png)




